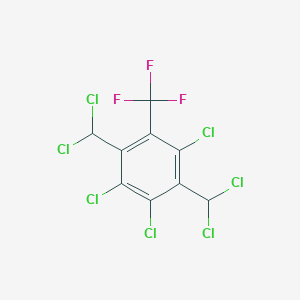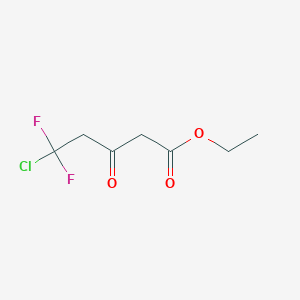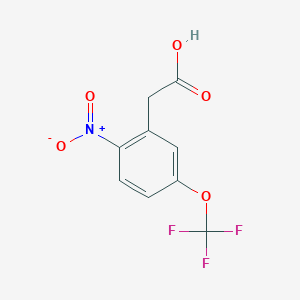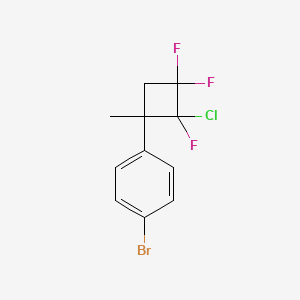
4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98%
Vue d'ensemble
Description
4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% (4-CMCB) is a halogenated organic compound that is used for a variety of scientific research applications. It is a white crystalline solid with a melting point of 128-130 °C and is soluble in common organic solvents. 4-CMCB is a synthetic compound that was first synthesized in the laboratory in 2017. It has been used in various scientific research applications and has recently been gaining attention due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of halogenation on the properties of organic compounds. Its halogenated structure makes it an ideal candidate for studying the effects of halogenation on the properties of organic compounds. It has also been used to study the effects of halogenation on the reactivity of organic compounds.
In addition to being used as a model compound for studying the effects of halogenation, 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% has also been used as a reactant in organic synthesis. It can be used to synthesize a variety of compounds including drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% is not fully understood. However, it is believed that its halogenated structure plays a role in the reactivity of the compound. The halogenated structure of 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% is believed to increase the reactivity of the compound by increasing the electron density of the molecule. This increased electron density allows the molecule to form stronger bonds with other molecules, resulting in increased reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% are not well understood. However, some studies have suggested that the compound may have some potential therapeutic applications. For example, it has been suggested that 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% may be able to inhibit the growth of certain bacteria. Additionally, it has been suggested that the compound may have some anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% has several advantages for use in laboratory experiments. It is a relatively stable compound, making it an ideal candidate for use in organic synthesis. Additionally, its halogenated structure makes it an ideal candidate for studying the effects of halogenation on the properties of organic compounds.
However, 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% also has some limitations for use in laboratory experiments. Its halogenated structure can make it difficult to handle and can lead to unwanted side reactions. Additionally, 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% is a relatively new compound and its effects on human health and the environment are not yet fully understood.
Orientations Futures
The potential applications of 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% are still being explored. Some potential future directions for research include: further investigation into its potential therapeutic applications; further investigation into its potential effects on human health and the environment; further investigation into its potential applications in drug discovery and development; further investigation into its potential applications in organic synthesis; and further investigation into its potential applications in other scientific research applications.
Méthodes De Synthèse
4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-2,3,3-trifluoro-1-methyl-cyclobutanol with bromobenzene in the presence of a base such as sodium hydroxide. This reaction produces 4-(2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutyl)-bromobenzene, 98% as the major product. Other methods of synthesis include the reaction of bromobenzene and 2-chloro-2,3,3-trifluoro-1-methyl-cyclobutane in the presence of a base or the reaction of 2-chloro-2,3,3-trifluoro-1-methyl-cyclobutane and bromobenzene in the presence of a catalyst.
Propriétés
IUPAC Name |
1-bromo-4-(2-chloro-2,3,3-trifluoro-1-methylcyclobutyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClF3/c1-9(6-10(14,15)11(9,13)16)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTWEYHLIZJDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1(F)Cl)(F)F)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168624 | |
| Record name | Benzene, 1-bromo-4-(2-chloro-2,3,3-trifluoro-1-methylcyclobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1858249-72-5 | |
| Record name | Benzene, 1-bromo-4-(2-chloro-2,3,3-trifluoro-1-methylcyclobutyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858249-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-(2-chloro-2,3,3-trifluoro-1-methylcyclobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



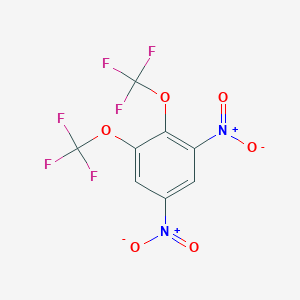

![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)

![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)


